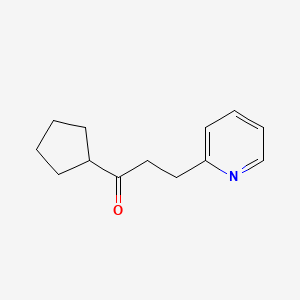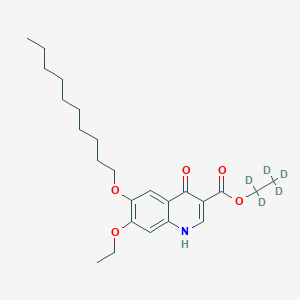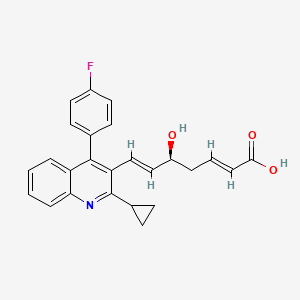
(S,2E,6E)-Dehydroxy Pitavastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,2E,6E)-Dehydroxy Pitavastatin is a derivative of Pitavastatin, a member of the statin class of drugs used to lower cholesterol levels. This compound is characterized by the absence of a hydroxyl group, which differentiates it from its parent compound, Pitavastatin. The molecular formula of this compound is C25H22FNO3, and it has a molecular weight of 403.45 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,2E,6E)-Dehydroxy Pitavastatin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline ring system, introduction of the cyclopropyl group, and the final dehydroxylation step. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
(S,2E,6E)-Dehydroxy Pitavastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Aplicaciones Científicas De Investigación
(S,2E,6E)-Dehydroxy Pitavastatin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in Pitavastatin formulations.
Biology: The compound is studied for its potential effects on cellular pathways and its role in cholesterol metabolism.
Medicine: Research is ongoing to explore its potential as a cholesterol-lowering agent and its effects on cardiovascular health.
Industry: It is used in the pharmaceutical industry for the development and quality control of statin drugs.
Mecanismo De Acción
The mechanism of action of (S,2E,6E)-Dehydroxy Pitavastatin involves the inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Pitavastatin: The parent compound, which contains a hydroxyl group.
Atorvastatin: Another statin with a similar mechanism of action but different structural features.
Rosuvastatin: A statin with a different side chain but similar cholesterol-lowering effects.
Uniqueness
(S,2E,6E)-Dehydroxy Pitavastatin is unique due to its dehydroxylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other statins. This structural difference can affect its binding affinity to HMG-CoA reductase and its overall efficacy and safety profile .
Propiedades
Fórmula molecular |
C25H22FNO3 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
(2E,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhepta-2,6-dienoic acid |
InChI |
InChI=1S/C25H22FNO3/c26-18-12-10-16(11-13-18)24-20-5-1-2-6-22(20)27-25(17-8-9-17)21(24)15-14-19(28)4-3-7-23(29)30/h1-3,5-7,10-15,17,19,28H,4,8-9H2,(H,29,30)/b7-3+,15-14+/t19-/m0/s1 |
Clave InChI |
WSNVKKDLFVDTFD-GGBYPUJMSA-N |
SMILES isomérico |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C/C=C/C(=O)O)O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC=CC(=O)O)O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


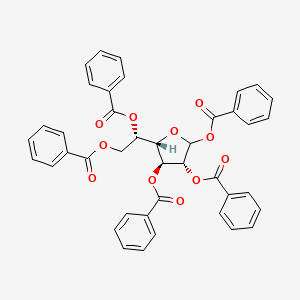

![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)
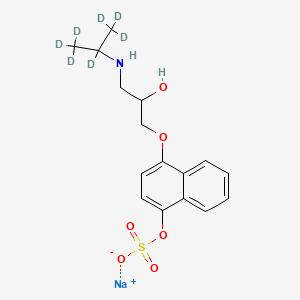
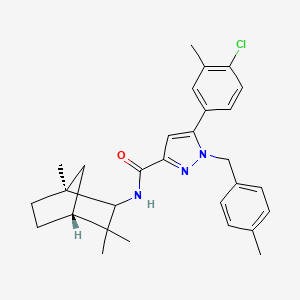

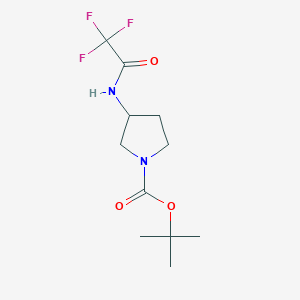
![5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)

![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
